molecular formula C12H9F6NO3S B11102753 ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid

({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid

Cat. No.: B11102753
M. Wt: 361.26 g/mol
InChI Key: RWBKTPPPRURFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through the reaction of a thiol with an appropriate electrophile.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Benzoylamino)-2,2,2-trifluoroethyl]sulfanyl}acetic acid: Lacks the additional trifluoromethyl group.

    2-{[1-(Benzoylamino)-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid: Lacks one of the trifluoromethyl groups.

Uniqueness

2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C12H9F6NO3S

Molecular Weight

361.26 g/mol

IUPAC Name

2-(2-benzamido-1,1,1,3,3,3-hexafluoropropan-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H9F6NO3S/c13-11(14,15)10(12(16,17)18,23-6-8(20)21)19-9(22)7-4-2-1-3-5-7/h1-5H,6H2,(H,19,22)(H,20,21)

InChI Key

RWBKTPPPRURFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.